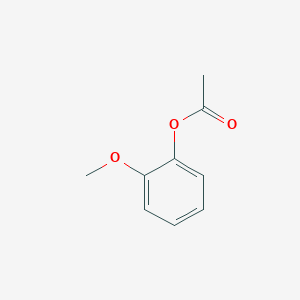

2-Methoxyphenyl acetate

Description

Overview of Aryl Acetates within Organic Chemistry and their Research Significance

Aryl acetates, the class of organic compounds to which 2-methoxyphenyl acetate (B1210297) belongs, are characterized by an acetyl group bonded to an oxygen atom which is, in turn, attached to an aromatic ring. These compounds are significant in organic synthesis and are often used as intermediates in the production of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov

The synthesis of aryl acetates can be achieved through various methods, most commonly involving the acylation of phenols with reagents like acyl chlorides or anhydrides. nih.gov For instance, p-methoxyphenyl acetate can be synthesized by treating p-methoxyphenol with acetic anhydride (B1165640). prepchem.com The reactivity of the aryl acetate is influenced by the nature and position of substituents on the aromatic ring. The acetate group itself can participate in various chemical transformations, including hydrolysis back to the corresponding phenol (B47542). The rates of these hydrolysis reactions are dependent on the stability of the leaving phenoxide group. rsc.org

Furthermore, aryl acetates are valuable in catalysis. For example, palladium-catalyzed coupling reactions of allylic acetates with aryl and vinylstannanes are important transformations in organic synthesis. acs.org The development of new and efficient methods for synthesizing aryl acetates, such as the carbonylation of aryl methyl ethers, is an active area of research, driven by the desire for more sustainable and less hazardous chemical processes. nih.gov

Current Research Landscape and Emerging Applications of 2-Methoxyphenyl Acetate and its Derivatives

The current research landscape for this compound and its derivatives is expanding, with a notable focus on their potential in biomedical applications. These compounds are being investigated for their biological activities and as precursors for the synthesis of novel therapeutic agents.

A significant area of investigation involves the synthesis of derivatives of 2-methoxyphenyl acetic acid, a closely related compound. For example, N-(2-Thienyl)methyl-2-(2-methoxyphenyl)acetamide has been synthesized from 2-(2-methoxyphenyl)acetic acid. prepchem.com Research has also explored the synthesis of various esters of 2-(2-methoxyphenyl)acetic acid, such as the methyl and ethyl esters. nih.govnih.gov

Derivatives of this compound are being explored for their potential in treating various diseases. For instance, a derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has shown promise in suppressing breast cancer progression by dual-regulating VEGFR2 and PPARγ. nih.gov This highlights the potential of modifying the core structure of this compound to develop targeted therapies. Another study focused on a benzimidazole (B57391) derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, demonstrating its leishmanicidal activity against Leishmania mexicana. nih.gov

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of compounds like 4-acetyl-2-methoxyphenyl acetate and 4-(hydroxymethyl)-2-methoxyphenyl acetate, which can serve as intermediates for more complex molecules. ebi.ac.uknih.gov

Challenges and Future Directions in this compound Research

Despite the growing interest, several challenges remain in the research of this compound and its derivatives. One of the primary challenges lies in developing highly efficient and selective synthetic methods. While traditional methods for creating aryl acetates exist, there is a continuous need for greener and more atom-economical approaches. The inertness of certain chemical bonds, such as the aromatic ether bond in precursor molecules, presents a significant hurdle in achieving high conversion rates. nih.gov

Future research will likely focus on several key areas:

Novel Synthetic Methodologies: The development of new catalytic systems and reaction conditions to synthesize this compound and its derivatives with higher efficiency and selectivity will be a major focus. This includes exploring metal-free catalytic systems and utilizing renewable starting materials. acs.org

Elucidation of Biological Mechanisms: For derivatives showing biomedical potential, a deeper understanding of their mechanisms of action at the molecular level is crucial. This will involve detailed studies on their interactions with biological targets.

Expansion of Biomedical Applications: Researchers will continue to explore the therapeutic potential of this compound derivatives in a wider range of diseases, including different types of cancer, infectious diseases, and inflammatory conditions. This will involve the design and synthesis of new analogues with improved potency and pharmacokinetic properties.

Computational Studies: The use of computational modeling and DFT calculations will play an increasingly important role in predicting the reactivity of these compounds and in designing new derivatives with desired properties. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJHPYFAYGAPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862289 | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.00 to 124.00 °C. @ 18.00 mm Hg | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble to slightly soluble in water, miscible (in ethanol) | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.127-1.134 | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

613-70-7 | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5YN7743HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Methoxyphenyl Acetate and Its Analogues

Esterification Reactions for 2-Methoxyphenyl Acetate (B1210297) Synthesis

The primary route to 2-methoxyphenyl acetate is through the esterification of its precursor, guaiacol (B22219) (2-methoxyphenol). This transformation involves the reaction of the phenolic hydroxyl group of guaiacol with an acetylating agent.

Classical Approaches and Esterification Catalysis

The traditional synthesis of this compound, also known as guaiacyl acetate or 2-acetoxyanisole, is achieved through the acylation of guaiacol. asianpubs.org This is a specific instance of a broader class of reactions where alcohols and phenols are converted to esters. The most common method involves reacting guaiacol with acetic anhydride (B1165640) or acetyl chloride.

The reaction mechanism typically begins with the nucleophilic attack of the oxygen atom from the hydroxyl group of guaiacol on the electrophilic carbonyl carbon of the acetylating agent. libretexts.org To facilitate this reaction, a catalyst is often employed. Catalysts can be basic, such as pyridine, or acidic. Lewis acids like anhydrous zinc chloride (ZnCl₂) are particularly effective. In one established method, guaiacol is reacted with acetic anhydride in the presence of anhydrous ZnCl₂ and acetic acid, with the mixture being heated to drive the reaction to completion. asianpubs.org Another classical approach involves simply heating the phenol (B47542) with acetic anhydride. For instance, the related compound p-methoxyphenyl acetate is synthesized by heating p-methoxyphenol with acetic anhydride on a steam bath for several hours. prepchem.com

Various catalysts have been explored to improve the efficiency of such acylations, as summarized in the table below.

Table 1: Catalysts in Classical Esterification for Phenyl Acetate Synthesis

| Catalyst | Acetylating Agent | Conditions | Key Features |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Acetic Anhydride | Heating (90-95 °C) | Common Lewis acid catalyst for acylation of phenols. asianpubs.org |

| None (Thermal) | Acetic Anhydride | Steam Bath | A simple method, though it may require prolonged heating. prepchem.com |

| DMAP·HCl | Various | Base-free | Recyclable catalyst for the acylation of inert alcohols. organic-chemistry.org |

| Phosphomolybdic acid | Acetic Anhydride | Ambient Temperature | Efficient under solvent-free conditions. |

Advanced Synthetic Protocols: Microwave-Assisted and Sonochemical Methods

To overcome the limitations of classical heating, such as long reaction times and potential side reactions, advanced synthetic protocols utilizing microwave (MW) irradiation and ultrasound (sonochemistry) have been developed. These techniques offer rapid and efficient energy transfer directly to the reacting molecules.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of esterification reactions. psu.edu The process involves localized superheating of polar molecules, leading to faster reaction times and often higher yields compared to conventional heating. derpharmachemica.com For example, the synthesis of various thiazolidinones and other heterocyclic compounds has been significantly improved using microwave dielectric heating. jchps.com In the context of ester synthesis, N-(2-acetoxy-ethyl-)maleimide has been synthesized from its corresponding acid using acetic anhydride as a solvent under microwave irradiation, demonstrating the utility of this method for acylation. colab.ws

Sonochemical Methods: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. The synthesis of acetyl eugenol (B1671780) (4-allyl-2-methoxyphenyl acetate), a structural analogue of this compound, has been successfully achieved via the esterification of eugenol with acetic anhydride using a sonochemical method. researchgate.netatlantis-press.com This approach has been shown to shorten reaction times compared to conventional stirring methods. researchgate.net In one study, the sonication of eugenol and acetic anhydride for 90 minutes yielded the desired acetylated product. atlantis-press.com

Table 2: Comparison of Conventional and Advanced Synthetic Methods

| Method | Typical Reaction Time | Energy Source | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | External (Oil Bath, Mantle) | Simple setup | prepchem.com |

| Microwave-Assisted | Minutes | Microwave Irradiation | Rapid heating, increased yields | derpharmachemica.comjchps.comcolab.ws |

| Sonochemical | Minutes to Hours | Ultrasound Waves | Enhanced mixing, localized energy | researchgate.netatlantis-press.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, this can be achieved by using environmentally benign solvents, reusable catalysts, and solvent-free conditions.

Several green strategies are applicable to this esterification. The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335) or zinc chloride, has been reported as an efficient and green medium for various organic reactions, including condensations that form chalcone (B49325) derivatives. ekb.egjetir.org These solvents are often biodegradable, have low toxicity, and can be recycled.

Another green approach is the use of solid-supported, reusable catalysts. For example, perchloric acid supported on silica (B1680970) (HClO₄-SiO₂) has been used as a heterogeneous catalyst for Hantzsch condensation under solvent-free conditions, offering advantages like operational simplicity and easy catalyst recovery. semanticscholar.org Similarly, 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl) has been employed as a recyclable catalyst for the acylation of alcohols under base-free conditions. organic-chemistry.org These catalytic systems minimize waste and avoid the use of corrosive or difficult-to-handle reagents.

Derivatization Strategies for this compound Analogues

The this compound scaffold can be modified to produce a variety of analogues with different properties. Key strategies for derivatization include further acylation and the use of complex, efficiency-focused reaction sequences.

Acylation Reactions and Regioselectivity

The acylation of guaiacol is a critical reaction that can lead not only to this compound (O-acylation) but also to its isomers where the acetyl group is attached to the aromatic ring (C-acylation). asianpubs.org The control of regioselectivity—the position at which the reaction occurs—is crucial for synthesizing specific analogues.

The Friedel-Crafts acylation of guaiacol, for example, can yield products like acetovanillone. The choice of catalyst and reaction conditions determines the product distribution. Using acetic anhydride with anhydrous zinc chloride tends to produce a mix of acylated products. asianpubs.org In contrast, using acetyl chloride in the presence of aluminum chloride (AlCl₃) under solvent-free conditions can also be used for Friedel-Crafts acylation to produce acetovanillone. asianpubs.org The competition between O-acylation (ester formation) and C-acylation (ketone formation) is a key challenge that must be managed to obtain the desired analogue.

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building complex molecules from simple precursors in a single operation, avoiding the need to isolate intermediates. mdpi.comsioc-journal.cn These methods are increasingly used in drug discovery and materials science to generate diverse molecular libraries quickly. semanticscholar.orgnih.gov

While specific MCRs for this compound analogues are not extensively detailed, the principles are broadly applicable. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a well-known four-component reaction, combines an aldehyde, a β-ketoester, ethyl acetoacetate, and ammonia (B1221849) or ammonium (B1175870) acetate to produce dihydropyridines. semanticscholar.orgnih.gov Similarly, the Povarov reaction can be used to synthesize tetrahydroquinolines from anilines, aldehydes, and an alkene. nih.gov These powerful reactions could be adapted to incorporate a 2-methoxyphenyl-containing starting material, thereby generating complex analogues in a highly convergent and atom-economical fashion. One-pot syntheses of xanthene derivatives have also been developed using reusable catalysts under solvent-free conditions, highlighting the potential for efficient and environmentally friendly access to complex heterocyclic systems. chemicalpapers.com

Synthesis of Imine-Based Derivatives and Schiff Bases

Imine or Schiff base derivatives are synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. mediresonline.orgnih.gov This reaction is a cornerstone in the synthesis of various organic compounds and is characterized by the formation of an azomethine (-C=N-) group. nih.gov

A general method for synthesizing imine derivatives involves stirring a solution of an appropriate aldehyde, an amine derivative, and a dehydrating agent like magnesium sulfate (B86663) in a suitable solvent such as ethanol. nih.gov The reaction mixture can be heated, for instance using microwave irradiation, to drive the reaction to completion. nih.govresearchgate.nettubitak.gov.tr The resulting imine product can then be purified using techniques like column chromatography. nih.govresearchgate.nettubitak.gov.tr For example, N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine was synthesized from imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) and p-anisidine (B42471) with a high yield of 85%. nih.govresearchgate.net

The synthesis of Schiff bases from 4-aminoantipyrine (B1666024) and various cinnamaldehydes has also been reported. mdpi.com These reactions are typically carried out by refluxing equimolar amounts of the reactants in ethanol. mdpi.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). mdpi.com Furthermore, novel Schiff base derivatives have been synthesized from para-aminophenol and various benzaldehyde (B42025) derivatives, resulting in high percentage yields. mediresonline.org

These imine derivatives can be further modified. For instance, they can be reduced to their corresponding amine compounds using a reducing agent like sodium borohydride (B1222165) (NaBH4) in methanol (B129727). nih.govresearchgate.nettubitak.gov.tr This two-step process of imine formation followed by reduction provides a versatile route to a variety of amine-bearing compounds. nih.govresearchgate.nettubitak.gov.tr

Table 1: Examples of Synthesized Imine Derivatives

| Product Name | Starting Materials | Yield (%) | Reference |

| N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, p-anisidine | 85 | nih.govresearchgate.net |

| 4-((Cinnamylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 4-aminoantipyrine, Cinnamaldehyde | High | mdpi.com |

| 4-((4-Nitrobenzylidene)amino)phenol | para-Aminophenol, 4-Nitrobenzaldehyde | 91.6 | mediresonline.org |

| 4-((4-Methoxybenzylidene)amino)phenol | para-Aminophenol, Anisaldehyde | 95.7 | mediresonline.org |

Incorporation into Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Quinazolinones)

The 2-methoxyphenyl moiety is a common substituent in various heterocyclic compounds, which are known for their diverse biological activities. The synthesis of these derivatives often involves multi-step procedures starting from simple precursors.

Pyrazoles: Pyrazoles are typically synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com A two-step flow chemistry process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com This involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine to yield the pyrazole (B372694). galchimia.com Another approach involves the [3+2] cycloaddition reaction between vinyl sulfonyl fluorides and diazo compounds or azides to construct the pyrazole core. organic-chemistry.org

Triazoles: Derivatives of 1,2,4-triazole (B32235) containing a methoxyphenyl substituent are of significant interest. zsmu.edu.ua The synthesis of these compounds can be achieved through various methods. One common route involves the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate, followed by treatment with hydrazine hydrate (B1144303) to form a key hydrazide intermediate. wisdomlib.org This intermediate can then be cyclized to form the triazole ring. wisdomlib.org Another method describes a [3+2] cycloaddition reaction between vinyl sulfonyl fluorides and azides to form the triazole core. organic-chemistry.orgorganic-chemistry.org

Quinazolinones: Quinazolinone derivatives are another important class of heterocyclic compounds. Their synthesis can be initiated from 2-methoxybenzoic acid, which is converted to its anhydride and then reacted with an appropriate amino acid. nih.gov The resulting intermediate undergoes a series of reactions including ring closure to form the quinazolinone scaffold. nih.gov For instance, 1-substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized, where the final cyclization step yields the desired triazolo-quinazolinone. researchgate.net Another synthetic route involves the reaction of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various ketones to produce 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones. nih.gov

Table 2: Examples of Heterocyclic Systems Incorporating the 2-Methoxyphenyl Moiety

| Heterocycle | General Synthetic Approach | Starting Materials (Example) | Reference |

| Pyrazole | Condensation of 1,3-dicarbonyl with hydrazine | Acetophenone, DMADMF, Hydrazine | galchimia.com |

| Triazole | Cyclization of hydrazide intermediate | 2-Mercaptobenzothiazole, Ethyl chloroacetate, Hydrazine hydrate | wisdomlib.org |

| Quinazolinone | Multi-step synthesis from anthranilic acid derivatives | 2-Methoxybenzoic acid, 2-Amino-3-nitrobenzoic acid | nih.gov |

Catalytic Applications in the Synthesis of this compound Derivatives

Catalytic methods, particularly those involving transition metals, are powerful tools for the synthesis of complex organic molecules, including derivatives of this compound. These reactions offer high efficiency and selectivity in forming new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. fiveable.melibretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.orglibretexts.orgyoutube.com This reaction is catalyzed by a palladium(0) complex and requires a base to proceed. libretexts.orglibretexts.orgyoutube.com The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura reaction has been successfully used for the synthesis of various functionalized imidazole (B134444) derivatives by coupling unprotected haloimidazoles with different boronic acids. nih.gov The choice of palladium precursor, ligands, and base is crucial for the reaction's success. libretexts.orgacs.org For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of less reactive chlorides in Suzuki coupling. libretexts.org

Beyond palladium, other transition metals like nickel are also effective catalysts for forming C-C and C-O bonds. tcichemicals.com Transition metal-catalyzed reactions have revolutionized the synthesis of a wide array of functional molecules. tcichemicals.comlibretexts.org

C-C Bond Formation: Transition metals catalyze the cross-coupling of various organic substrates to form new C-C bonds. nih.govresearchgate.net For example, nickel can catalyze the three-component carboamination of internal alkynes with boronic acids and anthranils to produce tetrasubstituted enamines. acs.orgacs.org These reactions often proceed through mechanisms involving oxidative addition, transmetalation, and reductive elimination, similar to palladium-catalyzed couplings. nih.gov

C-O Bond Formation: The formation of C-O bonds can also be achieved using transition metal catalysis. The hydrodeoxygenation (HDO) of guaiacol (2-methoxyphenol), a model compound for lignin, has been studied using various transition metal catalysts like nickel, cobalt, and iron. frontiersin.orgcardiff.ac.uk The reaction mechanism can involve different pathways, including dehydroxylation, demethylation, and demethoxylation, leading to the cleavage of C-O bonds. cardiff.ac.uk For instance, density functional theory (DFT) calculations have shown that Co(0001) and Ni(111) surfaces are favorable for breaking the C-O bonds in phenolic compounds. frontiersin.org

Table 3: Overview of Catalytic Reactions

| Reaction Type | Catalyst System (Example) | Bond Formed | Key Features | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)2 / Phosphine ligand | C-C | High functional group tolerance, mild conditions. libretexts.org | libretexts.orglibretexts.org |

| Nickel-Catalyzed Carboamination | Ni(acac)2 / PPh3 | C-C | Three-component reaction, regio- and stereoselective. acs.org | acs.org |

| Guaiacol Hydrodeoxygenation | Ni, Co, Fe | C-O Cleavage | Important for biomass upgrading. frontiersin.org | frontiersin.orgcardiff.ac.uk |

Spectroscopic and Advanced Analytical Characterization in 2 Methoxyphenyl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Methoxyphenyl acetate (B1210297), offering insights into the connectivity and chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-Methoxyphenyl acetate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between 6.9 and 7.2 ppm. chemicalbook.com The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet further upfield, around 3.791 ppm. chemicalbook.com The methyl protons of the acetate group (-OCOCH₃) also produce a singlet, which is found in the most upfield region of the spectrum, at approximately 2.285 ppm. chemicalbook.com

Table 1: Representative ¹H NMR chemical shifts for this compound in CDCl₃. chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. The carbonyl carbon of the acetate group is the most deshielded, appearing at a chemical shift of approximately 169.5 ppm. The aromatic carbons exhibit signals in the range of 112 to 151 ppm, with the carbon attached to the methoxy group (C-2) appearing around 151.0 ppm and the carbon bearing the acetate group (C-1) at about 140.9 ppm. The remaining aromatic carbons (C-3 to C-6) resonate between 112.7 and 126.7 ppm. The methoxy carbon gives a signal at approximately 55.8 ppm, while the methyl carbon of the acetate group is the most shielded, appearing at around 20.8 ppm.

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This technique is instrumental in assigning the signals for each CH group in the aromatic ring and confirming the assignments of the methoxy and acetyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the two substituted aromatic carbons (C-1 and C-2). For instance, a correlation would be expected between the methyl protons of the acetate group and the carbonyl carbon, as well as between the methoxy protons and the C-2 aromatic carbon.

These 2D NMR methods, when used in concert, provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in its identification. rsc.orgyoutube.comscience.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. For a molecule with the chemical formula C₉H₁₀O₃, the expected exact mass is 166.06299 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. analytice.com In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum for this compound typically shows a molecular ion peak [M]⁺ at an m/z of 166. chemicalbook.comnist.gov The fragmentation pattern is also characteristic of the molecule's structure. A prominent fragment is often observed at m/z 124, corresponding to the loss of an acetyl group (CH₂=C=O) from the molecular ion. chemicalbook.com Another significant peak can be seen at m/z 109, which results from the subsequent loss of a methyl group (-CH₃). chemicalbook.com The base peak, the most intense peak in the spectrum, is often the fragment at m/z 124. chemicalbook.com This combination of retention time from the GC and the specific mass spectrum provides a high level of certainty for both the purity and identity of this compound. chemicalbook.comsigmaaldrich.comglpbio.com

Table 3: Common mass spectral fragments of this compound. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides characteristic absorption bands that confirm its structure. The presence of the ester group is indicated by a strong carbonyl (C=O) stretching vibration. The aromatic ring gives rise to characteristic C=C stretching absorptions. Additionally, the C-O stretching vibrations of the ester and methoxy groups, as well as C-H stretching from the aromatic ring and the methyl group, are observable. researchgate.netyoutube.com

Key IR absorption bands for this compound include:

Carbonyl (C=O) Stretch: A strong, sharp peak typically found in the range of 1735-1750 cm⁻¹ for saturated esters. pressbooks.pub

Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹. researchgate.net

C-O Stretch (Ester and Ether): Absorbances in the 1000-1300 cm⁻¹ region. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Bands appearing around 2800-3100 cm⁻¹. researchgate.net

The specific wavenumbers can be influenced by the sample preparation method, such as Attenuated Total Reflectance (ATR) or transmission through salt plates. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1735 - 1750 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ester & Ether | C-O Stretch | 1000 - 1300 | Medium to Strong |

| Aromatic & Aliphatic | C-H Stretch | 2800 - 3100 | Medium |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. sigmaaldrich.com It allows for the separation of the compound from its precursors, byproducts, and impurities. When coupled with a mass spectrometer (LC-MS), it provides not only retention time data for quantification but also mass-to-charge ratio information, which aids in the unequivocal identification of the compound. nih.govlcms.cz

Reversed-phase HPLC, often employing C18 columns, is a common mode of separation. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives to improve peak shape and resolution. mdpi.com Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. chem-soc.si

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions that synthesize this compound. fishersci.canrct.go.th By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. fishersci.ca The components are separated based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. nrct.go.th Visualization can be achieved under UV light or by using staining reagents. mdpi.comillinois.edu

Supercritical Fluid Chromatography (SFC) is a type of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.comyoutube.com This technique is advantageous for its high efficiency, rapid analysis times, and reduced use of organic solvents. youtube.comnih.gov SFC is particularly well-suited for the separation of thermally labile and non-volatile compounds, making it a viable option for the analysis of this compound. wikipedia.orgteledynelabs.com The addition of co-solvents like methanol can modify the polarity of the mobile phase to optimize separation. wikipedia.org

Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis that allows for the separation of neutral analytes like this compound. wikipedia.orgnih.govnews-medical.net In MEKC, surfactants are added to the buffer solution above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.orgnih.gov Analytes are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. nih.govnews-medical.net This technique offers high separation efficiency and resolution. ijpsonline.com

Other Advanced Analytical Methods (e.g., X-ray Crystallography for Solid-State Structure)

While this compound is a liquid at room temperature, its derivatives or related solid compounds can be analyzed using X-ray crystallography to determine their precise three-dimensional atomic arrangement in the solid state. For instance, the crystal structure of 2-(2-methoxyphenyl)acetic acid has been determined, providing detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.net Such studies on related compounds can offer insights into the conformational preferences and packing arrangements that might be relevant to the behavior of this compound in different environments.

Biological Activities and Pharmacological Potential of 2 Methoxyphenyl Acetate and Analogues

Antimicrobial Investigations

Analogues of 2-methoxyphenyl acetate (B1210297) have been the subject of numerous studies to determine their effectiveness against a range of microbial species, including bacteria and fungi.

Several studies have highlighted the antibacterial potential of compounds structurally related to 2-methoxyphenyl acetate. For instance, essential oils containing methoxyphenol derivatives like eugenol (B1671780) have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Eugenol, a well-known methoxyphenol, has shown high efficacy, particularly against Staphylococcus aureus (a Gram-positive bacterium) and various Gram-negative strains. nih.gov Another study focused on a Schiff base coated with Fe3O4 magnetic nanoparticles, specifically 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, which exhibited notable antimicrobial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net

Interactive Table: Antibacterial Activity of this compound Analogues

| Compound/Essential Oil | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Eugenol | Staphylococcus aureus | High | nih.gov |

| Eugenol | Gram-negative strains | High | nih.gov |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPs | Escherichia coli | Yes | researchgate.net |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPs | Staphylococcus aureus | Yes | researchgate.net |

The antifungal properties of this compound analogues have also been investigated. Research has shown that certain aroma chemicals, including 2-phenethyl acetate, exhibit a dose-dependent inhibitory effect on the mycelial growth of various seed-borne fungal pathogens. researchgate.net Furthermore, a series of novel butenolide derivatives containing a methoxyacrylate scaffold were synthesized and evaluated for their antifungal activity. nih.gov Several of these compounds demonstrated significant in vitro antifungal activity against a range of phytopathogens, with some showing better efficacy than the commercial fungicide trifloxystrobin (B1683241) against Sclerotinia sclerotiorum. nih.gov

In the search for new treatments for tuberculosis, researchers have synthesized and evaluated derivatives that share structural similarities with this compound. A study on 1,4-substituted-1,2,3-triazoles revealed that several compounds in this class possess promising antitubercular activity, with some exhibiting minimum inhibitory concentration (MIC) values below 10 μg/mL against Mycobacterium tuberculosis. nih.gov Another investigation focused on 2-mercaptobenzothiazole (B37678) derivatives as potential inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), a crucial enzyme for the bacterium's survival. nih.govrsc.org Two compounds from this series, C3 and C4, were identified as potent antitubercular agents. nih.govrsc.org

Anticancer Research and Cytotoxicity Studies

The potential of this compound and its analogues as anticancer agents has been a significant area of research, with studies focusing on their ability to inhibit cancer cell growth and induce cell death.

Analogues of this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For example, 2-methoxyestradiol (B1684026) (2-ME), a metabolite of estradiol, has been shown to significantly inhibit the growth of human osteosarcoma cells in a dose- and time-dependent manner. nih.gov Similarly, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) Prop-1-en-1-yl) Phenol (B47542) (MMPP) has exhibited anticancer effects by inhibiting the growth of breast cancer cell lines, including triple-negative (MDA-MB-231 and MDA-MB-468) and luminal A type (MCF7) cells. nih.gov Another study highlighted that inhibiting the ACSS2 enzyme, which is involved in acetate metabolism, with a molecule named VY-3-135, led to a significant reduction in the growth of breast cancer tumors in preclinical models. drugtargetreview.com Furthermore, 2-methoxyestradiol has also been found to selectively suppress the proliferation of long-term estrogen-deprived (LTED) breast cancer cells, which serve as a model for endocrine therapy-resistant breast cancer. mdpi.com

Interactive Table: Inhibition of Cancer Cell Proliferation by this compound Analogues

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 2-Methoxyestradiol (2-ME) | Human Osteosarcoma (MG63) | Growth inhibition | nih.gov |

| (E)-2-Methoxy-4-(3-(4-methoxyphenyl) Prop-1-en-1-yl) Phenol (MMPP) | Breast Cancer (MDA-MB-231, MDA-MB-468, MCF7) | Growth inhibition, Cytotoxicity | nih.gov |

| VY-3-135 (ACSS2 inhibitor) | Breast Cancer (preclinical models) | Tumor growth inhibition | drugtargetreview.com |

The anticancer effects of this compound analogues are often attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. For instance, 2-methoxyestradiol (2-ME) has been observed to block cell cycle progression at the G2/M phase in human prostate cancer cells and induce apoptosis. uthscsa.edu The mechanism involves the upregulation of p21 and an increase in phosphorylated cdc2. uthscsa.edu In human osteosarcoma cells, 2-ME also induces cell cycle arrest and apoptosis. nih.gov

Similarly, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) Prop-1-en-1-yl) Phenol (MMPP) induces apoptosis in breast cancer cells by activating pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov MMPP achieves this by dual-regulating VEGFR2 and PPARγ, which in turn suppresses the AKT signaling pathway. nih.gov

Chalcone (B49325) derivatives, which can be considered structural analogues, have also been shown to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov This process is associated with the generation of reactive oxygen species (ROS) and DNA damage. nih.gov Synthetic bile acid derivatives have also been found to modulate the cell cycle and induce apoptosis in various human cancer cells through pathways involving the upregulation of Bax and p21, as well as caspase activation. nih.gov

Targeting Specific Signaling Pathways (e.g., VEGFR2, PPARγ, STAT3)

While direct evidence linking this compound to the VEGFR2, PPARγ, or STAT3 signaling pathways is limited in the current scientific literature, research into its analogues provides some initial insights. The exploration of structurally similar compounds suggests potential, albeit indirect, connections to these critical cellular pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process in both normal physiology and the progression of diseases like cancer. nih.govnih.gov Inhibition of the VEGFR-2 signaling pathway is a significant strategy in the development of new anticancer therapies. nih.govnih.govacs.org Although no studies have directly implicated this compound, the broader class of phenyl acetate derivatives has been a subject of medicinal chemistry research, though often for different therapeutic targets. acs.org

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating inflammation, metabolism, and cell differentiation. nih.gov The activation of PPARγ can modulate inflammatory responses, making it an attractive target for anti-inflammatory drug development. nih.gov Notably, derivatives of eugenol, a compound structurally related to guaiacol (B22219) (the precursor to this compound), have been identified as PPARγ agonists, suggesting that compounds with a guaiacol-like scaffold may have the potential to interact with this pathway. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, is involved in tumor progression and cell proliferation. researchgate.netresearchgate.net Consequently, the inhibition of the STAT3 signaling pathway is a promising approach in cancer therapy. researchgate.netresearchgate.netnih.gov Research has shown that certain quinoline (B57606) and quinazoline (B50416) derivatives can act as inhibitors of the STAT3 pathway, highlighting that specific aromatic structures can be designed to target this signaling cascade. researchgate.netnih.gov However, a direct link between this compound or its close analogues and STAT3 inhibition has not yet been established.

Further research is necessary to elucidate whether this compound or its analogues can directly modulate the VEGFR2, PPARγ, or STAT3 signaling pathways and to what extent this contributes to their pharmacological potential.

Anti-inflammatory Studies

The anti-inflammatory potential of this compound and its analogues, particularly guaiacol and its derivatives, has been the subject of several investigations. These studies highlight the capacity of these compounds to modulate key inflammatory processes.

Modulation of Inflammatory Mediators

Inflammatory mediators are a broad category of molecules that contribute to the inflammatory response. Research into analogues of this compound has demonstrated effects on some of these mediators. For instance, guaiacol has been shown to possess anti-inflammatory characteristics. patsnap.com A study on a novel genistein (B1671435) analogue, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, revealed its ability to inhibit the release of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in response to UVB irradiation both in cell cultures and in animal models. nih.gov This compound effectively reduced skin edema and other histological changes associated with inflammation. nih.gov

Furthermore, a synthetic chalcone derivative, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has been shown to exert significant anti-inflammatory effects. nih.gov This compound was found to downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1 in macrophages. nih.gov The mechanism of action appears to involve the induction of heme oxygenase-1 (HO-1), a protein with known anti-inflammatory properties. nih.gov

These findings suggest that compounds structurally related to this compound can interfere with the production and release of critical inflammatory mediators, which is a cornerstone of their anti-inflammatory activity.

COX-2 Inhibition Potential

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and plays a crucial role in the synthesis of pro-inflammatory prostaglandins. youtube.com Inhibition of COX-2 is a major target for anti-inflammatory therapies. Guaiacol, the parent phenol of this compound, has been shown to inhibit the expression of the COX-2 gene in macrophages stimulated with lipopolysaccharide (LPS). nih.govmedchemexpress.com This inhibition is linked to the suppression of NF-κB activation, a key transcription factor in the inflammatory response. nih.govmedchemexpress.com

A comparative study of several 2-methoxyphenols found that vanillin (B372448) and guaiacol, in particular, were effective at inhibiting COX-2 gene expression. nih.gov The anti-inflammatory activity of these compounds was found to be dependent on the phenolic O-H bond dissociation enthalpy and other molecular properties. nih.gov Another study investigating a range of 2-methoxyphenols also reported that the majority of the studied compounds were COX-2 inhibitors. josai.ac.jp

The potential for COX-2 inhibition by guaiacol and its derivatives suggests that this compound and its analogues may exert their anti-inflammatory effects, at least in part, through the modulation of this important enzyme.

Antioxidant Properties and Mechanisms

The antioxidant capacity of this compound and its analogues, particularly those containing the guaiacol moiety, has been explored through various studies. This research indicates a significant potential for these compounds to counteract oxidative stress.

Free Radical Scavenging Activities

Free radicals are highly reactive molecules that can cause cellular damage, and the ability to scavenge these radicals is a key antioxidant mechanism. Guaiacol and its derivatives have demonstrated notable free radical scavenging properties. nih.govnih.gov Theoretical studies have identified that the hydrogen transfer (HT) from the phenolic hydroxyl group is a primary mechanism for this activity in nonpolar environments. nih.gov In aqueous solutions, a sequential proton electron transfer (SPET) mechanism is thought to be more significant. nih.gov

The reactivity of guaiacol derivatives in scavenging peroxyl radicals has been shown to be influenced by the surrounding environment, with faster reactions observed in aqueous solutions compared to nonpolar media. nih.gov The order of reactivity among different guaiacol derivatives can also vary depending on the environment. nih.gov For example, in nonpolar conditions, the order of reactivity was found to be vanillic alcohol > eugenol > guaiacol > vanillin > vanillic acid. nih.gov

Experimental studies have confirmed the hydroxyl radical scavenging effects of guaiacol. nih.gov At various concentrations, guaiacol was shown to inhibit the formation of thiobarbituric acid reactive substances (TBA-RS) in a dose-dependent manner. nih.gov

| Compound | Radical Scavenging Activity | IC50 (TBA-RS inhibition) |

| Guaiacol | Potent scavenger of hydroxyl radicals | ~5 x 10⁻⁶ M |

| Phenol | Inhibits TBA-RS formation | ~5 x 10⁻⁵ M |

| Formaldehyde | Inhibits TBA-RS formation | ~2 x 10⁻³ M |

This table presents the 50% inhibitory concentration (IC50) for the inhibition of thiobarbituric acid reactive substance (TBA-RS) formation, indicating hydroxyl radical scavenging activity.

Inhibition of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Analogues of this compound have shown the potential to mitigate oxidative stress through various mechanisms.

Studies on guaiacol derivatives have demonstrated their ability to protect against oxidative stress. acs.orgnih.gov The antioxidant activity of these compounds is often attributed to the guaiacol moiety itself. acs.org Research on vanillin, 4-methylguaiacol, and 4-ethylguaiacol, all analogues of guaiacol, has shown that they possess antioxidant activities, which can be measured through various assays like DPPH, ABTS, and ORAC. rsc.org

A study on curcumin (B1669340) and its degradation product, 4-vinyl guaiacol, found that both compounds could enhance the transactivation of the Nrf2 transcription factor. geomar.de Nrf2 is a key regulator of cellular antioxidant defense mechanisms. geomar.de Furthermore, these compounds were shown to induce the antioxidant enzyme paraoxonase 1. geomar.de

In a cellular model of Parkinson's disease, the compound 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione, which contains a methoxyphenol structure, was found to protect against MPP+-induced neurotoxicity by reducing ROS production and promoting the activity of superoxide (B77818) dismutase (SOD). nih.gov This compound also influenced the expression of proteins involved in antioxidant defense and cell survival pathways. nih.gov

These findings collectively suggest that this compound and its analogues may exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular antioxidant defense pathways.

Neuroprotective and Adaptogenic Effects of Specific Derivatives

The therapeutic potential of compounds structurally related to this compound has been explored, particularly focusing on their neuroprotective capabilities. While direct studies on the adaptogenic effects of this compound are not prominent in the reviewed literature, the broader class of phenylpropanoids, to which it belongs, is recognized for being produced by plants in response to various environmental stresses, a concept analogous to adaptogenesis. cellmolbiol.orgresearchgate.netmdpi.com These compounds are integral to plant defense mechanisms against biotic and abiotic challenges. cellmolbiol.orgresearchgate.netmdpi.com

Research into guaiacol (2-methoxyphenol), the core phenolic structure of this compound, and its derivatives has shed light on their protective effects against oxidative stress, a key mechanism in neurodegeneration. A theoretical study using density functional theory analyzed the peroxyl radical scavenging activity of five different guaiacol derivatives. The study concluded that the environment, such as the polarity of the solvent and the pH, significantly influences their antioxidant activity. nih.gov For instance, all tested guaiacol derivatives demonstrated faster reaction rates in aqueous solutions compared to nonpolar media, and their reactivity towards peroxyl radicals increased with rising pH. nih.gov This highlights the importance of the physiological environment in modulating the neuroprotective potential of these compounds.

The primary mechanism for the antioxidant activity of guaiacol derivatives was identified as hydrogen transfer (HT) from the phenolic hydroxyl group in nonpolar environments. nih.gov In aqueous solutions at physiological pH, a mechanism known as sequential proton electron transfer (SPET) becomes more dominant. nih.gov These findings suggest that derivatives of this compound could exert neuroprotective effects by neutralizing harmful reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage. nih.gov

While specific data on adaptogenic effects remains limited, the inherent antioxidant properties of the guaiacol scaffold provide a strong basis for its neuroprotective potential.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. By systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its pharmacological effects. This process allows for the optimization of activity, selectivity, and pharmacokinetic properties. For compounds related to this compound, SAR studies focus on understanding how different substituents on the phenyl ring and modifications to the acetate group influence their biological activities, including neuroprotective and anti-inflammatory effects. nih.govnih.gov

Impact of Substituents on Biological Potency

The biological potency of guaiacol derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affects its interaction with biological targets.

A study on guaiacol derivatives demonstrated that the relative antioxidant reactivity is significantly influenced by the type of substituent. nih.gov The order of reactivity was found to differ between nonpolar and aqueous environments, underscoring the complexity of SAR in different physiological compartments. nih.gov

Table 1: Relative antioxidant reactivity of guaiacol derivatives based on a theoretical study. This data illustrates how substituents (e.g., -CH2OH in vanillic alcohol, -COOH in vanillic acid) alter the radical scavenging potential in different environments. nih.gov

General principles from broader SAR studies also apply. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine), can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier. However, the effect of such substitutions is complex and must be evaluated empirically, as it can either increase or decrease biological activity depending on the specific target interaction.

Identification of Key Pharmacophores

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a pharmacological response. Identifying the pharmacophore of a class of compounds is a crucial step in drug design.

For neuroprotective agents, pharmacophore models often include common features such as:

A Hydrogen Bond Acceptor: This feature can interact with hydrogen bond donor groups on the receptor or enzyme target. In this compound, the oxygen atoms of the methoxy (B1213986) and acetate carbonyl groups can act as hydrogen bond acceptors.

A Hydrophobic Region: A nonpolar, lipophilic region that can engage in van der Waals interactions with hydrophobic pockets of the target protein. The aromatic phenyl ring of this compound serves as a key hydrophobic feature.

An Aromatic Ring: Often a critical component for pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.

Pharmacophore modeling based on various neuroprotective compounds has reinforced the importance of these features. nih.govlu.se For example, a refined pharmacophore model for ligands binding to the benzodiazepine (B76468) site of the GABAA receptor, a target for some neuroactive compounds, includes hydrogen bond acceptors and regions of steric hindrance. nih.govlu.se By mapping the structure of this compound and its analogues onto such established pharmacophore models, researchers can predict their potential for neuroprotective activity and guide the synthesis of new derivatives with improved potency. The core guaiacol structure itself, with its hydroxyl (or in this case, acetate) and methoxy groups, represents a key pharmacophoric element for antioxidant and anti-inflammatory activities.

Computational Chemistry and Molecular Modeling of 2 Methoxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-methoxyphenyl acetate (B1210297), also known as guaiacyl acetate.

The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to determine the optimized geometry and electronic distribution of 2-methoxyphenyl acetate.

Key aspects of this analysis include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. ebi.ac.ukresearchgate.net For aromatic acetates, the HOMO is typically localized over the electron-rich phenyl ring and the ether oxygen, while the LUMO is often distributed over the carbonyl group of the acetate moiety and the aromatic ring. researchgate.net This distribution suggests that the aromatic ring is susceptible to electrophilic attack, while the carbonyl carbon is a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.netuni-muenchen.de For this compound, MEP analysis would reveal regions of negative potential (typically colored red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are the most likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring. researchgate.netresearchgate.net

Theoretical studies on similar molecules, such as 2-methoxyphenyl quinoline-2-carboxylate, have successfully used DFT to analyze these electronic properties, providing a reliable framework for understanding this compound. mdpi.com

This compound possesses conformational flexibility, primarily due to the rotation around the C-O bonds of the ester and methoxy groups. Conformational analysis is a computational process used to identify the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. uniprot.org

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to the stretching and bending of specific bonds within the molecule. For instance, characteristic calculated peaks would include the C=O stretching of the ester group (typically around 1760 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching modes. These theoretical spectra, when scaled appropriately, generally show good agreement with experimental FT-IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov The predicted chemical shifts for the various protons and carbons in this compound can be compared directly with experimental spectra. For example, experimental ¹H NMR data for this compound shows signals for the aromatic protons between δ 6.86 and 7.35 ppm, the methoxy protons at δ 3.82 ppm, and the acetyl protons at δ 2.11 ppm. Theoretical calculations would aim to reproduce these values, helping to confirm the molecular structure and assign specific signals.

| Predicted Spectroscopic Data (Typical Ranges from DFT) | Experimental Spectroscopic Data |

| IR (cm⁻¹) | |

| C=O Stretch | ~1750-1770 |

| Aromatic C=C Stretch | ~1450-1600 |

| C-O Stretch | ~1100-1300 |

| ¹H NMR (ppm) | |

| Aromatic (H) | 6.8 - 7.4 |

| Methoxy (OCH₃) | ~3.8 |

| Acetyl (CH₃) | ~2.1 |

| ¹³C NMR (ppm) | |

| Carbonyl (C=O) | ~169 |

| Aromatic (C) | 112 - 151 |

| Methoxy (OCH₃) | ~55 |

| Acetyl (CH₃) | ~20 |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for drug discovery, as it helps to understand potential mechanisms of action and predict the binding affinity of a molecule to a biological target.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key target for anti-inflammatory drugs. Docking studies on various inhibitors have revealed that the active site contains a larger, more accessible binding pocket compared to the COX-1 isoform, which is attributed to the presence of a valine residue (Val523) instead of a larger isoleucine. mdpi.commdpi.com This allows for the accommodation of bulkier ligands. Compounds containing a methoxyphenyl group often fit into a hydrophobic cavity within the active site. mdpi.com While specific binding affinity data for this compound with COX-2 is not extensively documented, studies on similar compounds provide valuable insights. For example, a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, showed a predicted binding energy of -8.18 kcal/mol with the COX-2 receptor (PDB ID: 6COX), suggesting favorable binding. researchgate.net This indicates that the 2-methoxyphenyl moiety can contribute positively to the binding affinity within the COX-2 active site.

UDP-N-acetylenolpyruvoylglucosamine Reductase (MurB): The MurB enzyme is an essential component in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibacterial agents. nih.govnih.govnih.gov However, a review of the current scientific literature reveals a lack of specific molecular docking studies investigating the interaction between this compound and the MurB enzyme. While inhibitors of MurB have been explored computationally, these studies have focused on different chemical scaffolds, such as pyrazoles and thiazolidinones. nih.gov Therefore, predictions regarding the binding affinity of this compound for MurB cannot be provided at this time.

COX-2: The binding site for inhibitors within COX-2 is well-characterized. Docking simulations of various ligands show that key interactions often involve hydrogen bonding with polar residues at the entrance and within the active site, such as Arginine (Arg120) and Serine (Ser530). mdpi.comresearchgate.net The methoxyphenyl group of a ligand typically orients itself to form hydrophobic interactions with nonpolar residues like Val349, Leu352, Phe518, and Ala527, which line a side pocket of the active site. mdpi.comresearchgate.net It is predicted that this compound would engage in similar interactions, with its aromatic and methyl groups participating in hydrophobic contacts and its oxygen atoms acting as potential hydrogen bond acceptors.

MurB: Without specific docking studies for this compound, a detailed description of its binding site and interaction modes within the MurB enzyme cannot be accurately provided. General studies on other MurB inhibitors have identified that interactions often occur within the substrate-binding site, involving hydrogen bonds with key active site residues and interactions with the flavin cofactor (FAD). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new or untested compounds, thereby guiding drug discovery and development efforts.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to phenolic compounds and their derivatives to predict various biological activities, such as antioxidant and anti-inflammatory effects. nih.govresearchgate.net The development of a predictive QSAR model for a series of compounds including this compound would typically involve the following steps:

Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or antioxidant capacity) would be assembled.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound, including electronic, steric, hydrophobic, and topological properties, would be calculated using specialized software.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest would be employed to build a mathematical equation relating the descriptors to the biological activity. mdpi.combohrium.com

Model Validation: The predictive power and robustness of the developed model would be rigorously assessed using internal and external validation techniques.

For a series of phenolic compounds, a QSAR model might take the form of a multiple linear regression equation. For instance, a hypothetical model for antioxidant activity could be represented as:

log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor n)

Where log(1/IC₅₀) represents the biological activity, and β coefficients indicate the contribution of each molecular descriptor.

In QSAR studies of phenolic compounds, several types of molecular descriptors have been found to correlate with their biological activities. These descriptors provide insights into the structural features that are crucial for a compound's function.